3,5-Dibromo-4-iodotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVXYJATBIXIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384231 | |
| Record name | 3,5-Dibromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-10-1 | |
| Record name | 3,5-Dibromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 3,5-Dibromo-4-iodotoluene
This technical guide provides a detailed overview of the known physical properties of this compound, a halogenated aromatic compound of interest in various fields of chemical synthesis and pharmaceutical research. The document outlines key physical constants and provides standardized experimental protocols for their determination.
Chemical Identity
-
Systematic Name: 1,3-Dibromo-2-iodo-5-methylbenzene
-
Common Name: this compound
-
CAS Number: 175278-10-1[1]
Physical Properties
The physical characteristics of a compound are crucial for its handling, purification, and application in synthetic and analytical procedures. The table below summarizes the key physical properties of this compound.
| Property | Value | Units | Notes |
| Molecular Weight | 375.83 | g·mol⁻¹ | [1][2] |
| Melting Point | 69-72 | °C | [1] |
| Boiling Point | 126-128 | °C | at 0.4 mmHg[1] |
| Flash Point | 126-128 | °C | at 0.4 mmHg[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory methodologies for determining the primary physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For pure crystalline solids, melting occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[3][4] The tube is tapped gently to ensure the sample is compact at the bottom.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.
-
Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[4]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.[5]
-
Caption: Logical workflow for determining the melting point of a solid compound.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.
Methodology: Thiele Tube Method (for small liquid samples)
-
Sample Preparation: A small amount of the substance (a few milliliters if melted, or a small quantity for micro-determination) is placed in a small test tube or fusion tube.[7][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[7][8]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid like mineral oil.[7][8]
-
Heating: The side arm of the Thiele tube is heated gently.[7] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
-
Observation and Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[7][8] The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]
Caption: Logical workflow for determining the boiling point using the Thiele tube method.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9] A qualitative assessment is often performed first to classify a compound's solubility in various solvents.
Methodology: Qualitative Solubility Test
-
Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a small test tube.[10]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water, ether, ethanol, etc.) is added in small portions.[10]
-
Mixing: After each addition, the test tube is shaken vigorously to promote dissolution.[10]
-
Observation: The mixture is observed to determine if the solid dissolves completely.
-
Classification: The compound's solubility is classified based on the amount of solvent required to dissolve the sample. Categories may include:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of the full solvent volume.
-
Slightly Soluble: Only a portion of the sample dissolves.
-
Insoluble: No significant amount of the sample dissolves.[10] This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane, dichloromethane).
-
Caption: Logical workflow for the qualitative assessment of a compound's solubility.
References
- 1. This compound | CAS 175278-10-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pennwest.edu [pennwest.edu]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
3,5-Dibromo-4-iodotoluene melting point and boiling point
An In-depth Technical Guide on the Physical Properties of 3,5-Dibromo-4-iodotoluene
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical constants of the compound, presents generalized experimental protocols for their determination, and illustrates the characterization workflow.
This compound is a halogenated aromatic compound with the chemical formula C₇H₅Br₂I.[1][2] Its molecular weight is 375.83 g/mol .[1][2] This compound serves as a building block in organic synthesis. The key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175278-10-1 | [1] |
| Molecular Formula | C₇H₅Br₂I | [1][2] |
| Molecular Weight | 375.83 g/mol | [1][2] |
| Melting Point | 69-72°C | [1] |
| Boiling Point | 126-128°C at 0.4 mmHg | [1] |
Experimental Protocols for Physical Property Determination
Synthesis Context
A plausible synthetic route for this compound starts from 4-Methylaniline hydrochloride.[3] The synthesis would typically involve a multi-step process, likely including diazotization followed by halogenation reactions to introduce the bromine and iodine atoms onto the toluene ring. After synthesis, the crude product would be purified, for example by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and determination of its physical constants.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of dry, purified this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination (under reduced pressure)
Since this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition, its boiling point is determined under reduced pressure (vacuum).
Apparatus:
-
Short-path distillation apparatus or a small-scale distillation setup
-
Round-bottom flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and pressure gauge (manometer)
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup: A small amount of purified this compound is placed in the round-bottom flask along with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 0.4 mmHg).
-
Heating: The flask is gently heated.
-
Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is recorded along with the corresponding pressure.
-
Pressure Correction: If necessary, the boiling point at a different pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.
Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, culminating in the determination of its physical properties.
Caption: Workflow for Synthesis and Physical Characterization.
References
An In-Depth Technical Guide on the Solubility of 3,5-Dibromo-4-iodotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3,5-Dibromo-4-iodotoluene
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 175278-10-1 | [1][2] |
| Molecular Formula | C₇H₅Br₂I | [1][2] |
| Molecular Weight | 375.83 g/mol | [1][2] |
| Melting Point | 69-72 °C | [1] |
| Boiling Point | 126-128 °C at 0.4 mmHg | [1] |
Based on its structure—a toluene core with three large, polarizable halogen substituents—this compound is a relatively nonpolar molecule. The principle of "like dissolves like" is paramount in predicting its solubility. It is expected to be more soluble in nonpolar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.[3]
Quantitative Solubility Data
Precise, experimentally determined solubility data is crucial for applications such as reaction chemistry, purification, and formulation development. The following table is presented as a template for how such data should be structured. The values provided are hypothetical, based on chemical principles, and serve as a guide for what to expect when undertaking experimental measurements.
| Solvent | Solvent Polarity (Index) | Temperature (°C) | Solubility ( g/100 mL) [Hypothetical] |
| Hexane | 0.1 | 25 | ~5-15 |
| Toluene | 2.4 | 25 | ~20-40 |
| Dichloromethane | 3.1 | 25 | ~30-50 |
| Diethyl Ether | 2.8 | 25 | ~25-45 |
| Acetone | 5.1 | 25 | ~15-30 |
| Ethyl Acetate | 4.4 | 25 | ~20-35 |
| Methanol | 5.1 | 25 | ~1-5 |
| Water | 10.2 | 25 | <0.1 |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4][5]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualizations
Logical Relationship for Solubility Prediction
The following diagram illustrates the logical approach to predicting the solubility of this compound based on solvent polarity.
Caption: Predictive logic for solubility based on polarity matching.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps of the isothermal shake-flask method for determining solubility.
Caption: Isothermal shake-flask method workflow.
References
An In-depth Technical Guide to 3,5-Dibromo-4-iodotoluene
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular characteristics and presents a detailed experimental protocol for its synthesis.
Core Molecular and Physical Properties
This compound is a substituted toluene molecule with two bromine atoms and one iodine atom attached to the benzene ring. Its chemical structure and properties make it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₇H₅Br₂I | [1][2] |
| Molecular Weight | 375.83 g/mol | [1][2] |
| CAS Number | 175278-10-1 | [1][2] |
| Melting Point | 69-72 °C | [1] |
| Boiling Point | 126-128 °C (at 0.4 mmHg) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from p-toluidine. The first step involves the bromination of p-toluidine to form the intermediate 4-Amino-3,5-dibromotoluene. The second step is a Sandmeyer-type reaction involving the diazotization of the amino group, followed by iodination.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene from p-Toluidine
This procedure is adapted from the synthesis of 4-Amino-3,5-dibromo-toluene.[3]
-
Dissolution: In a fume hood, dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid from the dropping funnel while stirring vigorously. The reaction is exothermic, so maintain the temperature of the reaction mixture with the ice bath.
-
Precipitation: Once the addition of bromine is complete, pour the contents of the flask into a beaker containing ice-cold water with vigorous stirring.
-
Isolation and Purification: The solid product, 4-Amino-3,5-dibromotoluene, will precipitate out of the solution. Filter the solid, wash it with water, and then dry it. The crude product can be recrystallized from a suitable solvent like rectified spirit to obtain a purified product.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This is a general procedure for the diazotization of an arylamine and subsequent iodination.
-
Diazotization:
-
Suspend the synthesized 4-Amino-3,5-dibromotoluene in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture. The crude this compound will separate as a solid or an oil.
-
If it is a solid, it can be collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
The crude product can then be purified by recrystallization or column chromatography to yield the final product.
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from p-toluidine.
Caption: Synthetic route to this compound.
Applications in Research and Development
Halogenated aromatic compounds like this compound are valuable intermediates in organic synthesis.[3] The presence of multiple halogen atoms at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, making them useful building blocks for the synthesis of complex molecules with potential biological activity. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds.
References
Spectroscopic Data for 3,5-Dibromo-4-iodotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-4-iodotoluene. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic information based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet | 2H | Aromatic H |
| ~2.4 | Singlet | 3H | Methyl H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 - 145 | C-CH₃ |
| ~135 - 140 | C-Br |
| ~130 - 135 | C-H |
| ~100 - 105 | C-I |
| ~20 - 25 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Weak | Aromatic C-H stretch |
| 2850 - 2960 | Weak | Methyl C-H stretch |
| 1550 - 1600 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1000 - 1100 | Strong | C-Br stretch |
| 600 - 700 | Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 376 | High | [M+2]⁺ (with ⁸¹Br₂) |
| 374 | High | [M]⁺ (with ⁷⁹Br⁸¹Br) |
| 372 | High | [M]⁺ (with ⁷⁹Br₂) |
| 295/293 | Medium | [M - Br]⁺ |
| 247 | Medium | [M - I]⁺ |
| 166 | High | [M - Br - I]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence (e.g., zg30) is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal accumulation.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
IR Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Synthesis of 3,5-Dibromo-4-iodotoluene from p-Toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. The synthesis commences from the readily available starting material, p-toluidine, and proceeds through a two-step sequence involving bromination and a subsequent Sandmeyer-type iodination. This document details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from p-toluidine is a two-step process:
-
Bromination: p-Toluidine is first subjected to electrophilic aromatic substitution using bromine in glacial acetic acid to yield 4-amino-3,5-dibromotoluene. The amino group of p-toluidine is a strong activating group, directing the bromine atoms to the ortho positions.
-
Diazotization-Iodination: The resulting 4-amino-3,5-dibromotoluene is then converted to the target compound via a Sandmeyer-type reaction. The primary amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the 4-position, yielding this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 | - |
| 4-Amino-3,5-dibromotoluene | C₇H₇Br₂N | 264.95 | 75–76[1] | - | 15.66[1] |
| This compound | C₇H₅Br₂I | 375.83 | 69-72 | 126-128 @ 0.4 mmHg | Not Reported |
Experimental Protocols
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene
This procedure is adapted from the method described in the Journal of Applied Pharmaceutical Sciences and Research.[1]
Materials:
-
p-Toluidine (10.7 g, 0.1 mol)
-
Glacial Acetic Acid (85 mL)
-
Bromine (52.8 g, 0.33 mol)
-
Ice-cold water
-
Rectified spirit (for recrystallization)
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7 g) in 45 mL of glacial acetic acid. The flask should be placed in a cooling bath (e.g., copper bath with ice).
-
While stirring the solution, slowly add a solution of bromine (52.8 g) in 40 mL of glacial acetic acid from the dropping funnel over a period of 1.5 hours. Maintain the temperature of the reaction mixture with ice cooling, as the reaction is exothermic.
-
After the addition is complete, pour the contents of the flask into 200 mL of ice-cold water in a 500 mL beaker with vigorous stirring.
-
A solid precipitate of 4-amino-3,5-dibromotoluene will form. Filter the solid, wash it with water, and allow it to dry.
-
Recrystallize the crude product from rectified spirit to obtain pure 4-amino-3,5-dibromotoluene. The reported melting point of the product is 75–76°C.[1]
Step 2: Synthesis of this compound
Materials:
-
4-Amino-3,5-dibromotoluene
-
Rectified spirit
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare an ice-cold solution of 4-amino-3,5-dibromotoluene in a mixture of rectified spirit and concentrated sulfuric acid.[1]
-
Cool the solution to 0–5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite from the dropping funnel while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
The crude this compound will precipitate out of the solution. Filter the solid, wash it with water, and then with a solution of sodium thiosulfate to remove any excess iodine.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography to yield the final product.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from p-toluidine to this compound.
References
Synthetic Pathways to 3,5-Dibromo-4-iodotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence commencing with the selective bromination of p-toluidine, followed by a Sandmeyer-type diazotization and iodination of the resulting intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the dibromination of p-toluidine to yield 4-amino-3,5-dibromotoluene. Subsequently, this intermediate undergoes a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by iodine to afford the final product. While the bromination step is well-documented, a specific, detailed protocol for the subsequent iodination of the sterically hindered 4-amino-3,5-dibromotoluene is less commonly reported. This guide consolidates available information and proposes a viable experimental procedure for this transformation.
Synthetic Routes
The principal synthetic pathway to this compound is a two-step process:
-
Bromination of p-Toluidine: The initial step is the electrophilic aromatic substitution of p-toluidine with bromine to introduce two bromine atoms ortho to the amino group, yielding 4-amino-3,5-dibromotoluene.
-
Sandmeyer Iodination: The resulting 4-amino-3,5-dibromotoluene is then converted to the target compound via a Sandmeyer reaction. This involves the diazotization of the primary amino group with a nitrite source in an acidic medium, followed by the introduction of an iodide salt to replace the diazonium group with an iodine atom.[1][2][3] Iodination in Sandmeyer reactions can often be achieved without a copper catalyst, which is typically required for chlorination or bromination.[4]
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene
This procedure is adapted from the literature and provides a reliable method for the synthesis of the key intermediate.[5]
Materials:
-
p-Toluidine
-
Glacial Acetic Acid
-
Bromine
-
Ice
Procedure:
-
In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (0.1 mol, 10.7 g) in glacial acetic acid (45 mL).
-
Prepare a solution of bromine (0.33 mol, 52.8 g) in glacial acetic acid (40 mL) and place it in the dropping funnel.
-
Cool the flask containing the p-toluidine solution in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred p-toluidine solution over a period of 1.5 hours, maintaining the reaction temperature with the ice bath due to the exothermic nature of the reaction.
-
After the addition is complete, pour the contents of the flask into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from rectified spirit to obtain purified 4-amino-3,5-dibromotoluene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [5] |
| Key Reagents | Bromine, Glacial Acetic Acid | [5] |
| Product | 4-Amino-3,5-dibromotoluene | [5] |
| Yield | Not explicitly stated for the dibromo product, but related procedures for mono-bromination report high yields. | [6] |
| Melting Point | 50-52 °C (for 4-bromo-p-toluidine) | [6] |
Step 2: Synthesis of this compound (Proposed Protocol)
Materials:
-
4-Amino-3,5-dibromotoluene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Diethyl ether (or other suitable organic solvent)
-
Aqueous sodium thiosulfate solution
Procedure:
-
In a beaker, dissolve 4-amino-3,5-dibromotoluene (1.0 equivalent) in concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the cooled solution of the amine, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
-
In another beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with diethyl ether (or another suitable organic solvent).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Anticipated):
| Parameter | Anticipated Value | Reference |
| Starting Material | 4-Amino-3,5-dibromotoluene | - |
| Key Reagents | NaNO₂, H₂SO₄, KI | [1][4] |
| Product | This compound | - |
| Molecular Formula | C₇H₅Br₂I | [7][8] |
| Molecular Weight | 375.83 g/mol | [7][8] |
| Melting Point | 69-72 °C | [8] |
| Boiling Point | 126-128 °C at 0.4 mmHg | [8] |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a valuable process for obtaining a highly functionalized aromatic intermediate. The two-step approach, involving the bromination of p-toluidine followed by a Sandmeyer iodination, provides a logical and feasible route. While the initial bromination is well-established, this guide offers a detailed, actionable protocol for the less-documented but critical iodination step. The provided quantitative data and workflow visualizations are intended to support researchers in the successful synthesis and purification of this compound for applications in drug discovery and materials science. Further optimization of the Sandmeyer reaction conditions for this specific substrate may lead to improved yields and purity.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. japsr.in [japsr.in]
- 6. japsr.in [japsr.in]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 175278-10-1 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to 3,5-Dibromo-4-iodotoluene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, a representative synthetic protocol, and its potential role as an intermediate in the synthesis of novel therapeutic agents.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a toluene molecule substituted with two bromine atoms and one iodine atom on the benzene ring. The methyl group of toluene is at position 1, the bromine atoms are at positions 3 and 5, and the iodine atom is at position 4.
Based on the substitution pattern and IUPAC nomenclature rules, the official IUPAC name for this compound is 1,3-Dibromo-2-iodo-5-methylbenzene . Synonyms for this compound include 2,6-dibromo-4-methyliodobenzene and its common name, this compound.[1]
The structure is represented by the SMILES string: CC1=CC(=C(C(=C1)Br)I)Br.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dibromo-2-iodo-5-methylbenzene is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 175278-10-1 | [1][2] |
| Molecular Formula | C₇H₅Br₂I | [2] |
| Molecular Weight | 375.83 g/mol | [2] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Appearance | Not available in search results | |
| Solubility | Not available in search results |
Experimental Protocols
Representative Synthesis of 1,3-Dibromo-2-iodo-5-methylbenzene from p-Toluidine
This synthetic pathway involves a three-step process starting from p-toluidine: bromination, diazotization, and subsequent iodination.
Step 1: Bromination of p-Toluidine to 2,6-Dibromo-4-methylaniline
-
Dissolve p-toluidine in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with continuous stirring. The reaction is exothermic and should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete bromination.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water to remove any acid, and then dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,6-Dibromo-4-methylaniline.
Step 2: Diazotization of 2,6-Dibromo-4-methylaniline
-
Suspend the purified 2,6-Dibromo-4-methylaniline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Continuous stirring is essential.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 3: Iodination of the Diazonium Salt (Sandmeyer-type Reaction)
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 2 to the potassium iodide solution with vigorous stirring.
-
Nitrogen gas will evolve, and a dark precipitate of the crude 1,3-Dibromo-2-iodo-5-methylbenzene will form.
-
Allow the mixture to warm to room temperature and then heat it gently on a water bath to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude 1,3-Dibromo-2-iodo-5-methylbenzene by column chromatography or recrystallization to obtain the final product of high purity.
Role in Drug Discovery and Development
Halogenated organic compounds are crucial building blocks in medicinal chemistry and drug discovery. The presence of bromine and iodine atoms in 1,3-Dibromo-2-iodo-5-methylbenzene offers multiple reactive sites for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
The workflow below illustrates the potential journey of an intermediate like 1,3-Dibromo-2-iodo-5-methylbenzene within a drug discovery pipeline.
As depicted in the diagram, an intermediate such as 1,3-Dibromo-2-iodo-5-methylbenzene can be utilized in various chemical reactions like cross-coupling or nucleophilic substitutions to generate a library of diverse compounds. This library can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent structure-activity relationship (SAR) studies and lead optimization can lead to the development of a drug candidate for preclinical evaluation. The unique substitution pattern of 1,3-Dibromo-2-iodo-5-methylbenzene allows for regioselective modifications, providing chemists with precise control over the final molecular architecture, which is a critical aspect of rational drug design.
References
A Technical Guide to 3,5-Dibromo-4-iodotoluene for Researchers and Drug Development Professionals
Introduction: 3,5-Dibromo-4-iodotoluene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the presence of three distinct halogen substituents on the toluene scaffold, offering opportunities for selective functionalization. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery, with a focus on detailed experimental protocols and logical workflows.
Commercial Availability and Physicochemical Properties
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound's key properties are summarized below, providing essential data for its handling and use in chemical reactions.
Table 1: Commercial Suppliers of this compound
| Supplier Name |
| Santa Cruz Biotechnology |
| Fisher Scientific |
| AK Scientific, Inc. |
| Capot Chemical Co., Ltd. |
| Dayang Chem (Hangzhou) Co., Ltd. |
| Manchester Organics Limited |
| Oakwood Products Inc. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175278-10-1 | [1] |
| Molecular Formula | C₇H₅Br₂I | [1] |
| Molecular Weight | 375.83 g/mol | [1] |
| Melting Point | 69-72 °C | |
| Boiling Point | 126-128 °C at 0.4 mmHg | |
| Purity (Typical) | ≥98% |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be achieved through a multi-step process, commencing with the bromination of a suitable precursor, followed by a Sandmeyer-type reaction to introduce the iodine atom.
Experimental Protocol 1: Synthesis of the Precursor, 4-Amino-3,5-dibromotoluene
This protocol is based on the bromination of p-toluidine, a common starting material in organic synthesis.[2][3][4]
Materials:
-
p-Toluidine
-
Glacial Acetic Acid
-
Bromine
-
Rectified Spirit
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Beaker
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (0.1 mol) in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a solution of bromine (0.33 mol) in glacial acetic acid from the dropping funnel while stirring vigorously. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water, and then dry it.
-
Recrystallize the crude product from rectified spirit to obtain pure 4-amino-3,5-dibromotoluene.
Experimental Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction
This protocol is adapted from a similar procedure for the synthesis of a halogenated pyridine derivative and outlines the diazotization of 4-amino-3,5-dibromotoluene followed by iodination.[5]
Materials:
-
4-Amino-3,5-dibromotoluene
-
Sulfuric Acid (40%)
-
Sodium Nitrite
-
Potassium Iodide
-
Cuprous Iodide (optional, but recommended)
-
Ice-salt bath
-
Sodium Hydroxide solution (10%)
-
Trichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
n-Hexane (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask, add 40% sulfuric acid and cool it to 15°C. Add 4-amino-3,5-dibromotoluene (1.0 eq) in portions while stirring.
-
Cool the mixture to 0-3°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-3°C to form the diazonium salt. Stir for an additional 15 minutes after the addition is complete.
-
In a separate flask, prepare a solution of potassium iodide (1.0 eq) and, if desired, cuprous iodide (0.5 eq) in water.
-
Add the iodide solution dropwise to the diazonium salt solution, keeping the temperature between 0-5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for a period (e.g., 1-2 hours) until nitrogen evolution ceases.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a 10% sodium hydroxide solution to a pH of ~7.
-
Extract the product with an organic solvent like trichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from n-hexane to yield pure this compound.
References
An In-depth Technical Guide on the Safety and Handling of 3,5-Dibromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Dibromo-4-iodotoluene, a halogenated aromatic compound utilized in specialized chemical synthesis. Due to the limited availability of direct toxicological data for this specific compound, this document incorporates safety protocols and data from structurally similar compounds, such as 3-Bromo-4-iodotoluene, to provide a thorough overview of best practices for its handling in a laboratory setting.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 175278-10-1 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂I | [1][2][3] |
| Molecular Weight | 375.83 g/mol | [1][2] |
| Melting Point | 69-72 °C | [1] |
| Boiling Point | 126-128 °C at 0.4 mmHg | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Purity | 99% | [3] |
Hazard Identification and Safety Precautions
As a halogenated aromatic compound, this compound should be handled with care. The primary hazards are presumed to be skin and eye irritation.
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[4]
-
Prevent the formation of dust and aerosols during handling.[4]
-
Employ non-sparking tools and take measures to prevent electrostatic discharge.[4]
The following DOT script visualizes the logical relationship for initial hazard assessment and control.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar halogenated compounds.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields. |
| Skin | Gloves | Chemical-resistant (e.g., nitrile). |
| Lab Coat | To protect skin and clothing. | |
| Respiratory | Respirator | Use if ventilation is inadequate or dust/vapors are generated. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Only handle in a designated chemical fume hood.
-
Ground all equipment to prevent static discharge.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.[4]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep away from light.[3]
The following diagram illustrates the proper workflow for handling and storage.
Emergency Procedures
In the event of an emergency, follow these established protocols.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus. |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[4] |
Experimental Protocol: Suzuki Coupling Reaction (General Example)
Materials:
-
Aryl halide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram outlines the general workflow for a Suzuki coupling reaction.
Disclaimer: The information provided in this guide is intended for trained professionals and should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all institutional and regulatory safety protocols. The safety data for 3-Bromo-4-iodotoluene has been used as a proxy where specific data for this compound is unavailable. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 3,5-Dibromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-iodotoluene is a versatile trihalogenated aromatic compound that serves as an excellent starting material for the programmed synthesis of unsymmetrical biaryl and terphenyl derivatives. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, allows for a stepwise and selective functionalization.[1][2][3] This selectivity enables the precise construction of complex molecular architectures that are of significant interest in medicinal chemistry, materials science, and drug development.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the sequential Suzuki-Miyaura coupling of this compound to synthesize substituted biphenyl and terphenyl derivatives.
Principle of Selective Synthesis
The synthesis of unsymmetrical biphenyl and terphenyl derivatives from this compound relies on the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[2] The carbon-iodine bond is weaker and therefore undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the carbon-bromine bonds.[2] This allows for a selective mono-arylation at the iodine position under milder reaction conditions, leaving the two bromine atoms untouched for subsequent transformations under more forcing conditions.[1][4]
Logical Workflow for Sequential Synthesis
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the Iodine Position
This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid with the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv.) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C and stir vigorously. The optimal temperature will depend on the specific catalyst and substrates used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-3,5-dibromotoluene derivative.
Protocol 2: Di-arylation at the Bromine Positions
This protocol outlines the subsequent Suzuki-Miyaura coupling of the 4-aryl-3,5-dibromotoluene intermediate with a second arylboronic acid.
Materials:
-
4-Aryl-3,5-dibromotoluene (from Protocol 1)
-
Arylboronic acid (can be the same or different from Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or more active catalysts with bulky phosphine ligands like SPhos or XPhos)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the 4-aryl-3,5-dibromotoluene (1.0 equiv.), the second arylboronic acid (2.2-2.5 equiv.), and the base (4.0-6.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.10 equiv.) to the flask. More forcing conditions may require a higher catalyst loading or a more active catalyst system.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to a higher temperature, typically between 90 °C and 110 °C, and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. This step may require a longer reaction time (12-24 hours) due to the lower reactivity of the C-Br bonds.
-
Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the desired terphenyl derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the sequential Suzuki-Miyaura coupling of polyhalogenated benzenes, which can be adapted for this compound.
Table 1: Selective Mono-arylation of a Polyhalobenzene (C-I Coupling)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 2 | 95 |
| 2 | 1-chloro-4-iodobenzene | 4-Tolylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| 3 | 1,3-dibromo-5-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | RT | 12 | 88 |
Table 2: Di-arylation of a Dihalobiphenyl (C-Br Coupling)
| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-1,3-dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 85 |
| 2 | 4-(4-Tolyl)-1,3-dichlorobenzene | 4-Tolylboronic acid | Pd₂(dba)₃/XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | 4-(4-Methoxyphenyl)-1,3-dibromobenzene | Phenylboronic acid | PEPPSI-IPr (3) | Cs₂CO₃ | t-AmylOH | 100 | 16 | 90 |
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This step is generally the rate-determining step.[1]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups (R and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Applications of Biphenyl and Terphenyl Derivatives
Biphenyl and terphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[4][6][7] They are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[4][6] In materials science, their rigid and conjugated structures make them ideal components for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[4][5] The ability to synthesize unsymmetrical derivatives with precise control over the substitution pattern, as described in these protocols, is crucial for fine-tuning the biological and physical properties of these important molecules.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Stille Coupling of 3,5-Dibromo-4-iodotoluene
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] Discovered by John Kenneth Stille, this reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[1][2] The Stille coupling is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][3][4]
This document provides a detailed experimental procedure for the selective Stille coupling of 3,5-Dibromo-4-iodotoluene. In polyhalogenated aromatic compounds, the reactivity of the carbon-halogen bond towards oxidative addition to a palladium(0) catalyst generally follows the trend I > Br > Cl. This inherent reactivity difference allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bonds intact for potential subsequent cross-coupling reactions. This targeted approach is highly valuable in the modular synthesis of complex, polysubstituted aromatic compounds.[5][6][7]
Reaction Principle
The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-iodide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can be employed to accelerate the reaction rate.[3][8]
Experimental Protocol
Objective: To perform a selective Stille cross-coupling reaction on this compound with an organostannane reagent at the iodo position.
Materials:
-
This compound
-
Organostannane reagent (e.g., vinyltributyltin, phenyltributyltin)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene or N,N-Dimethylformamide - DMF)
-
Anhydrous lithium chloride (LiCl) (optional, as an additive)
-
Copper(I) iodide (CuI) (optional, as an additive)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Syringes and needles
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated aqueous KF or NH₄Cl solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives like LiCl (3.0 eq) or CuI (10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to dissolve the reagents.
-
-
Addition of Reagents:
-
Add the organostannane reagent (1.1-1.2 eq) to the reaction mixture via syringe.
-
Ensure the reaction mixture is stirring to maintain homogeneity.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or ammonium chloride (NH₄Cl). Stirring the biphasic mixture for 30-60 minutes can facilitate the precipitation of tin salts, which can then be filtered off.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
Data Presentation
The following table summarizes the typical quantitative data for a selective Stille coupling of this compound with vinyltributyltin.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting Reagent |
| Vinyltributyltin | 1.2 mmol | 1.2 equivalents |
| Catalyst & Additives | ||
| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |
| CuI | 0.1 mmol | 10 mol% |
| Solvent & Conditions | ||
| Anhydrous Toluene | 10 mL | |
| Reaction Temperature | 100 °C | |
| Reaction Time | 12 hours | Monitored by TLC |
| Yield | ||
| Isolated Yield | Typically 70-90% | Varies based on scale and purity |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental procedure for the selective Stille coupling of this compound.
Catalytic Cycle Diagram
Caption: A simplified diagram of the catalytic cycle for the Stille cross-coupling reaction.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Purification of Products from 3,5-Dibromo-4-iodotoluene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products synthesized from 3,5-Dibromo-4-iodotoluene. This starting material is a versatile building block in organic synthesis, particularly for creating complex molecular architectures through sequential, regioselective cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The purification of the resulting products is critical for obtaining materials of high purity for downstream applications in drug discovery and materials science.
The differential reactivity of the halogen substituents on the this compound scaffold (I > Br) allows for selective functionalization. However, the purification of the mono- or di-substituted products can be challenging due to the potential for side-products, including homocoupled species and regioisomers. The protocols outlined below describe standard and effective methods for the isolation and purification of these valuable compounds.
General Purification Strategies
The choice of purification strategy depends on the physical properties of the product (solid or oil) and the nature of the impurities. The most common techniques are flash column chromatography and recrystallization. A general workflow for product purification following a typical cross-coupling reaction is illustrated below.
Caption: General experimental workflow for the purification of cross-coupling reaction products.
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is the first step in purifying products from a typical palladium-catalyzed cross-coupling reaction. It aims to remove inorganic salts, the base, and highly polar byproducts.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 3 volumes of ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 1 volume) and then with brine (1 x 1 volume).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from this compound reactions, especially when the product is an oil or when separating compounds with similar polarities.[1]
Materials:
-
Crude product
-
Silica gel (or other stationary phase like alumina)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of the desired product from impurities. The target Rf value for the product should be between 0.2 and 0.4 for optimal separation.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is common).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, for less soluble products, dry-load the sample by adsorbing it onto a small amount of silica gel.[2]
-
Elute the Column: Run the eluent through the column using positive pressure.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products, especially on a larger scale.
Materials:
-
Crude solid product
-
Recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Common solvents for polyhalogenated aromatics include hexanes, ethanol, or mixtures with water.[4]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cool the Solution: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3][4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them to obtain the pure product.
Data Presentation
The following tables summarize typical purification parameters for products derived from Suzuki and Sonogashira reactions of this compound. The data is representative and may require optimization for specific substrates.
Table 1: Purification Parameters for Suzuki Coupling Products
| Coupling Partner (Ar-B(OH)₂) | Product Structure | Purification Method | Eluent System (for Chromatography) | Yield (%) |
| Phenylboronic acid | 3,5-Dibromo-4-phenyltoluene | Column Chromatography | 2-5% Ethyl Acetate in Hexanes | 85-95 |
| 4-Methoxyphenylboronic acid | 3,5-Dibromo-4-(4-methoxyphenyl)toluene | Recrystallization | Ethanol/Water | 80-90 |
| 3-Pyridylboronic acid | 3,5-Dibromo-4-(pyridin-3-yl)toluene | Column Chromatography | 20-40% Ethyl Acetate in Hexanes | 70-85 |
Table 2: Purification Parameters for Sonogashira Coupling Products
| Coupling Partner (Terminal Alkyne) | Product Structure | Purification Method | Eluent System (for Chromatography) | Yield (%) |
| Phenylacetylene | 3,5-Dibromo-4-(phenylethynyl)toluene | Column Chromatography | 1-3% Ethyl Acetate in Hexanes | 88-96 |
| Trimethylsilylacetylene | 3,5-Dibromo-4-((trimethylsilyl)ethynyl)toluene | Column Chromatography | Hexanes | 90-98 |
| 1-Hexyne | 3,5-Dibromo-4-(hex-1-yn-1-yl)toluene | Column Chromatography | Hexanes | 85-92 |
Troubleshooting and Logic Diagram
The selection of an appropriate purification method is crucial for success. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a purification method.
By following these detailed protocols and considering the troubleshooting logic, researchers can effectively purify products from reactions involving this compound, ensuring high-quality materials for subsequent research and development activities.
References
Application Notes and Protocols for Catalyst Selection in Selective Cross-Coupling of 3,5-Dibromo-4-iodotoluene
Introduction
3,5-Dibromo-4-iodotoluene is a valuable trihalogenated aromatic building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its structure offers three distinct points for functionalization via cross-coupling reactions. The key to its synthetic utility lies in the ability to selectively activate one halogen over the others, enabling sequential and site-specific modifications. This document provides detailed application notes and protocols for the selective cross-coupling of this compound, with a focus on catalyst selection to achieve high chemoselectivity.
The selective functionalization of polyhalogenated arenes is primarily governed by the differing bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the weakest C-X bond.[1][2] The established reactivity trend is C–I > C–Br > C–Cl, making the C-I bond at the 4-position of this compound the most reactive site.[1][3] By carefully selecting the catalyst system and reaction conditions, one can exclusively target the iodo-substituent, leaving the two bromo-substituents intact for subsequent transformations.
Application Notes: Catalyst Selection Strategy
The cornerstone of achieving selectivity in the cross-coupling of this compound is exploiting the innate reactivity difference between the C-I and C-Br bonds.[1][3] The primary goal is to choose a catalyst system that is active enough to cleave the C-I bond under mild conditions where the C-Br bonds remain largely unreactive.
1. Palladium Precursors: Palladium(0) complexes are the active catalysts in these reactions.[4] While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to generate the Pd(0) species in situ from stable and readily available Palladium(II) precursors. Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source that is relatively air-stable.[5]
-
Palladium(II) Chloride (PdCl₂): Another standard Pd(II) precursor.
2. Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst decomposition.[6] For selective C-I bond activation, a range of phosphine ligands can be employed. The selection often depends on the specific type of cross-coupling reaction.
-
For Suzuki-Miyaura and Sonogashira Coupling: Standard triarylphosphines like Triphenylphosphine (PPh₃) are often sufficient to catalyze the reaction at the highly reactive C-I position under mild conditions.[7] The use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be beneficial, especially for less reactive coupling partners, but may sometimes lead to competitive C-Br activation if conditions are too harsh.[5][6][8]
-
For Buchwald-Hartwig Amination: This reaction often requires more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[8] Ligands such as BINAP , DPPF , and Xantphos are effective in promoting C-N bond formation and can provide good selectivity for the C-I position when reaction temperatures are carefully controlled.[4][9]
Logical Workflow for Catalyst Selection
Caption: Catalyst selection workflow for selective cross-coupling.
Data Presentation: Representative Catalyst Systems
The following tables summarize recommended catalyst systems and conditions for achieving selective mono-functionalization at the C-4 (iodo) position of this compound. These are based on established principles for selective cross-coupling of polyhalogenated arenes.[1][2][7][10]
Table 1: Selective Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound | This compound |
| Boronic Acid/Ester | Arylboronic acid (1.1 eq) | Heteroarylboronic acid (1.1 eq) |
| Pd Precursor | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 70 °C |
| Expected Outcome | High selectivity for C-I coupling | High selectivity for C-I coupling |
| Reference | Based on principles from[2][11] | Based on principles from[2][5] |
Table 2: Selective Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound | This compound |
| Terminal Alkyne | Phenylacetylene (1.2 eq) | Trimethylsilylacetylene (1.2 eq) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Cu Co-catalyst | CuI (4 mol%) | CuI (4 mol%) |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF or DMF | Toluene |
| Temperature | Room Temperature | 40 °C |
| Expected Outcome | >95% selectivity for C-I coupling | >95% selectivity for C-I coupling |
| Reference | Based on principles from[7][10] | Based on principles from[12][13] |
Table 3: Selective Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound | This compound |
| Amine | Primary/Secondary Amine (1.2 eq) | Aniline derivative (1.2 eq) |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | Xantphos (3-5 mol%) | BINAP (3-5 mol%) |
| Base | Cs₂CO₃ (1.5 eq) | Sodium tert-butoxide (NaOtBu) (1.5 eq) |
| Solvent | 1,4-Dioxane or Toluene | Toluene |
| Temperature | 80 - 100 °C | 90 - 110 °C |
| Expected Outcome | High selectivity for C-I amination | High selectivity for C-I amination |
| Reference | Based on principles from[4][9] | Based on principles from[8][9] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents should be anhydrous and reactions run under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes the selective coupling of an arylboronic acid at the C-I position of this compound.[2][14]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.1 mmol, 1.1 eq)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3,5-dibromotoluene.
Visualizing the Catalytic Cycle
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3,5-Dibromo-4-iodotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki reactions involving 3,5-Dibromo-4-iodotoluene for improved yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a Suzuki coupling reaction?
A1: The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl. Therefore, for this compound, the carbon-iodine bond is expected to be significantly more reactive than the carbon-bromine bonds, allowing for selective mono-arylation at the 4-position.
Q2: How can I achieve selective mono-arylation at the iodine position?
A2: To achieve selective mono-arylation at the iodine position, it is crucial to control the reaction conditions. This typically involves using a palladium catalyst that is not overly reactive, carefully controlling the stoichiometry of the boronic acid (a slight excess, e.g., 1.1 to 1.2 equivalents), and maintaining a moderate reaction temperature. Milder reaction conditions will favor the more reactive C-I bond cleavage.
Q3: What are the common side reactions to look out for?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be minimized by ensuring anaerobic conditions.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. Optimizing the base and solvent can help reduce this.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, which can be exacerbated by excessive water or acidic impurities. Using anhydrous solvents and an appropriate base can mitigate this.
-
Double arylation: Reaction at both the iodine and one or both bromine positions. This is more likely to occur under harsh reaction conditions (high temperature, prolonged reaction time, or with a highly active catalyst).
Q4: Which palladium catalysts and ligands are recommended for this type of substrate?
A4: For selective coupling at the iodine position, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often effective. Triphenylphosphine (PPh₃) is a common choice. For the subsequent, more challenging coupling at the bromine positions, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition at the less reactive C-Br bonds.
Q5: What is the role of the base in this reaction, and which one should I choose?
A5: The base is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For selective reactions, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like Cs₂CO₃ can sometimes lead to higher yields but may also promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst or precatalyst. - Ensure proper activation of the precatalyst if using a Pd(II) source. |
| 2. Poor quality of reagents. | - Use pure, dry solvents and reagents. - Check the quality of the boronic acid, as they can degrade over time. | |
| 3. Inefficient transmetalation. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is sufficiently soluble in the reaction mixture. The addition of water as a co-solvent can help. | |
| 4. Reaction not at optimal temperature. | - Gradually increase the reaction temperature. Monitor for the formation of byproducts. | |
| Lack of Selectivity (Double or Triple Arylation) | 1. Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. |
| 2. Overly active catalyst/ligand system. | - Switch to a less reactive ligand, such as PPh₃. | |
| 3. Excess boronic acid. | - Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the boronic acid for mono-arylation. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. | - Thoroughly degas the solvent and reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Pd(II) species in the reaction. | - If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). | |
| Substantial Dehalogenation | 1. Unsuitable base or solvent. | - Screen different bases. Sometimes, weaker bases can reduce dehalogenation. - Optimize the solvent system. Protic solvents can sometimes be a source of protons for dehalogenation. |
| 2. Presence of a hydride source. | - Ensure all reagents are free from impurities that could act as hydride donors. | |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. | - Use anhydrous solvents. - Ensure the base is not acidic and is used in sufficient quantity. |
| 2. High reaction temperature. | - Lower the reaction temperature. |
Data Presentation: Expected Influence of Reaction Parameters on Yield and Selectivity
The following table summarizes the general effects of different reaction components on the outcome of the Suzuki reaction with this compound. The presented yields are hypothetical and intended to illustrate trends.
| Parameter | Condition | Expected Yield (Mono-arylation at Iodine) | Selectivity (Mono- vs. Di-arylation) | Notes |
| Catalyst/Ligand | Pd(PPh₃)₄ | Moderate to High | High | A good starting point for selective mono-arylation. |
| Pd(OAc)₂ / SPhos | High to Very High | Moderate to Low | More active system, may lead to di-arylation if not carefully controlled. | |
| PdCl₂(dppf) | High | High | Often provides a good balance of reactivity and selectivity. | |
| Base | K₂CO₃ | Moderate to High | High | A common and effective base for selective couplings. |
| K₃PO₄ | High | High | Generally a reliable base, often gives good yields. | |
| Cs₂CO₃ | High to Very High | Moderate | A stronger base that can increase reactivity but may reduce selectivity. | |
| Solvent | Toluene/H₂O | Moderate to High | High | A common biphasic system. |
| Dioxane/H₂O | High | High | Often gives good results, but dioxane is a peroxide former. | |
| DMF | High | Moderate | Can be effective but may require higher temperatures. |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the Iodine Position of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
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This compound
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Arylboronic acid (1.1 - 1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating plate
Procedure:
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Reaction Setup:
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To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Addition of Catalyst and Solvent:
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
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Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water) via a syringe.
-
-
Reaction:
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
-
Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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-
Purification:
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired mono-arylated product.
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Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki reactions.
Caption: Chemoselective Suzuki coupling strategy for this compound.
challenges in the purification of 3,5-Dibromo-4-iodotoluene products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,5-Dibromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: Common impurities can arise from the synthetic route, which often involves the halogenation of a toluene derivative. Potential impurities may include:
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Starting Materials: Unreacted p-toluidine or other precursors.
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Positional Isomers: Other brominated and/or iodinated toluene isomers formed during the halogenation steps.
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Under- or Over-halogenated Byproducts: Toluene derivatives with fewer or more halogen substituents than the target compound.
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Dehalogenated Species: Loss of iodine or bromine atoms during workup or purification.
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Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. A combination of both techniques is often employed for achieving high purity.[1]
Q3: My purified this compound product appears discolored (e.g., yellow or brown). What could be the cause?
A3: Discoloration often indicates the presence of trace impurities or degradation products. Halogenated compounds can sometimes be sensitive to light and air, leading to the formation of colored byproducts. Ensuring purification steps are performed promptly and storing the final product under an inert atmosphere and protected from light can help mitigate this issue.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals during recrystallization.
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Potential Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the product (69-72°C).[2] The solubility of the compound in the chosen solvent at its boiling point is too high, leading to a supersaturated oily phase upon cooling.
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Recommended Solution:
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Select a solvent or solvent system with a lower boiling point.
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Use a solvent pair. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at a low temperature and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]
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Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
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Issue 2: Poor recovery of the product after recrystallization.
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Potential Cause:
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The compound has significant solubility in the cold recrystallization solvent.
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Too much solvent was used during the dissolution step.
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Recommended Solution:
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Ensure you are using a minimal amount of hot solvent to dissolve the crude product.
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After crystallization, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.
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To recover more product, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
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Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
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Potential Cause:
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Inappropriate solvent system (eluent). The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.
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The column is overloaded with the crude product.
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Recommended Solution:
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Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and show good separation from all impurity spots.[4] For a non-polar compound like this compound, a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like dichloromethane or ethyl acetate is a good starting point.
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Use a Gradient Elution: Start with a low polarity eluent to first elute the non-polar impurities. Gradually increase the polarity of the eluent to then elute the desired product, leaving the more polar impurities on the column.[4]
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Reduce the Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase (silica gel).
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Issue 2: The product elutes with a persistent impurity.
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Potential Cause: The impurity has a very similar polarity to the product, making separation by normal-phase chromatography challenging.
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Recommended Solution:
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Try a Different Stationary Phase: If using silica gel, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel (C18).
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Employ Recrystallization: If the impurity is present in a small amount, a subsequent recrystallization step after column chromatography can often remove the persistent impurity.
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Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | 95-98% | 70-85% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel, Hexane/Dichloromethane gradient) | 85% | >99% | 60-80% | Provides higher purity but may result in lower yields due to product loss on the column. |
| Combined Approach (Column followed by Recrystallization) | 85% | >99.5% | 50-70% | The most effective method for achieving very high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on solubility tests, a mixture of hexanes and ethyl acetate is a suitable solvent system.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still warm, slowly add warm hexanes dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
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TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and dichloromethane (e.g., 9:1 v/v). The target compound should have an Rf value of around 0.3.
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Column Packing:
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Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.
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Allow the silica to settle, ensuring a level and well-packed bed.
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Add another thin layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed.
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Elution:
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Begin eluting with the low-polarity solvent system, collecting fractions.
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If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of dichloromethane) to elute the product.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Catalyst Loading for 3,5-Dibromo-4-iodotoluene Cross-Coupling
Welcome to the technical support center for the cross-coupling of 3,5-Dibromo-4-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl. Consequently, the iodine at the 4-position of this compound will preferentially undergo oxidative addition to the palladium catalyst under milder reaction conditions. This inherent reactivity difference allows for selective functionalization at the iodo-position.
Q2: How can I achieve selective mono-coupling at the iodo-position?
A2: To achieve selective coupling at the iodo-position, it is crucial to control the reaction conditions. Employing milder conditions such as lower reaction temperatures and shorter reaction times will favor the reaction at the more reactive C-I bond. Using a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner is also recommended to avoid double coupling. The choice of a less reactive catalyst system can also enhance selectivity.
Q3: Is it possible to achieve selective coupling at one of the bromo-positions after reacting the iodo-position?
A3: Yes, this is a common strategy for the synthesis of multi-substituted compounds. After the initial coupling at the iodo-position under mild conditions, the resulting 3,5-dibromo-4-substituted toluene can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system, or a different ligand) to react at one or both of the bromine positions.
Q4: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?
A4: For low or no conversion, systematically check the following:
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Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.
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Reagent Purity: Verify the purity of your this compound, coupling partner, solvent, and base. Impurities can poison the catalyst.
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Catalyst Activity: Use a fresh batch of palladium catalyst or a reliable pre-catalyst. Some palladium sources can degrade upon storage.
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Base Strength and Solubility: The choice of base is critical. Ensure it is strong enough and sufficiently soluble in the reaction solvent to facilitate the transmetalation step.
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Solvent: The solvent must be anhydrous and degassed.
Q5: I am observing significant amounts of homocoupling of my coupling partner. How can I minimize this side reaction?
A5: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings. To minimize it:
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Degas Thoroughly: Ensure all reagents and the solvent are thoroughly degassed to remove oxygen, which promotes homocoupling.
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Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.
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Control Addition of Reagents: Slow addition of the coupling partner can sometimes minimize its homocoupling.
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Copper Co-catalyst (for Sonogashira): Ensure the appropriate amount of copper(I) co-catalyst is used, as an excess can promote alkyne homocoupling (Glaser coupling). Conversely, in some copper-free Sonogashira protocols, eliminating copper is the key.
Troubleshooting Guides
Issue 1: Low or No Conversion
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Poor Selectivity (Reaction at Both Iodo and Bromo Positions)
Achieving mono-substitution at the iodine position is often the primary goal. Poor selectivity leads to a mixture of products that are difficult to separate.
Caption: Troubleshooting guide for improving regioselectivity.
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for optimizing catalyst loading in common cross-coupling reactions with this compound. The primary goal is often to achieve high yield with minimal catalyst loading to reduce costs and simplify purification. The data presented here is illustrative of typical trends observed in such optimizations.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodocoupled Product (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 2 | Pd(PPh₃)₄ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 90 |
| 3 | Pd(PPh₃)₄ | 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 4 | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 24 | 78 |
| 5 | XPhos Pd G3 | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 6 | XPhos Pd G3 | 0.5 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 94 |
| 7 | XPhos Pd G3 | 0.1 | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 90 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodocoupled Product (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 2 | Et₃N | THF | 60 | 6 | 94 |
| 2 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 1 | Et₃N | THF | 60 | 6 | 91 |
| 3 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 0.5 | Et₃N | THF | 60 | 12 | 88 |
| 4 | Pd(PPh₃)₂Cl₂ | None | 2 | Piperidine | DMF | 80 | 8 | 85 (Copper-Free) |
| 5 | Pd(PPh₃)₂Cl₂ | None | 1 | Piperidine | DMF | 80 | 12 | 82 (Copper-Free) |
Table 3: Heck Coupling with Styrene
| Entry | Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodocoupled Product (%) |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | 3 | Et₃N | DMF | 100 | 16 | 88 |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | 1 | Et₃N | DMF | 100 | 16 | 85 |
| 3 | Pd(OAc)₂ | P(o-tolyl)₃ | 0.5 | Et₃N | DMF | 120 | 24 | 75 |
| 4 | Pd(OAc)₂ | None | 5 | NaOAc | NMP | 140 | 12 | 80 (Ligand-Free) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the selective coupling at the iodo-position and may require optimization for different boronic acids.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Procedure:
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To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
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Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is a representative example for a copper-co-catalyzed Sonogashira coupling at the iodo-position.
Procedure:
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
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Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
dealing with low reactivity of 3,5-Dibromo-4-iodotoluene in coupling reactions
Welcome to the technical support center for 3,5-Dibromo-4-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile building block in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl.[1][2] Therefore, the carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bonds. This allows for selective functionalization at the iodine position under carefully controlled reaction conditions.
Q2: How can I achieve selective mono-coupling at the iodine position?
A2: To achieve selective coupling at the more reactive C-I bond, it is crucial to employ milder reaction conditions. This typically involves using a lower reaction temperature, a less active catalyst system, and a carefully chosen base and solvent. By keeping the conditions mild, the activation energy barrier for the oxidative addition at the C-Br bonds is not overcome, leading to selective reaction at the C-I position. For instance, in Sonogashira couplings, reactions can often be performed at room temperature to favor mono-alkynylation at the iodine.[3]
Q3: Is it possible to perform a double or triple coupling reaction on this compound?
A3: Yes, it is possible to functionalize all three halogen positions. This is typically achieved through a stepwise approach. After the initial selective coupling at the iodine position under mild conditions, the resulting 4-substituted-3,5-dibromotoluene can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst/ligand system) to react at the two bromine positions.[2] A one-pot, two-step sequential coupling is often a viable strategy.
Q4: What are some common challenges when working with this compound?
A4: Common challenges include:
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Low Reactivity of C-Br Bonds: While the C-I bond is reactive, the C-Br bonds are significantly less so, requiring more forcing conditions for subsequent couplings, which can sometimes lead to side reactions or decomposition of sensitive substrates.
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Steric Hindrance: The methyl group and the two bromine atoms ortho to the iodine can introduce steric hindrance, potentially slowing down the reaction rate and requiring the use of bulky, electron-rich phosphine ligands to promote efficient catalysis.[4][5]
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Side Reactions: Common side reactions in Suzuki couplings include dehalogenation and homocoupling of the boronic acid.[1][6] In Sonogashira couplings, the primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.[4][7]
Troubleshooting Guides
Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Mono-arylated Product (at Iodine) | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed. 2. Insufficiently Reactive Conditions: Reaction temperature or time is not adequate for oxidative addition at the C-I bond. 3. Poor Quality Reagents: Boronic acid is degraded (protodeboronation); base is weak or wet. 4. Inappropriate Ligand: The ligand may not be suitable for this sterically demanding substrate. | 1. Use a fresh source of palladium catalyst or a more robust pre-catalyst. Ensure phosphine ligands are not oxidized. 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the reaction progress. 3. Use fresh, high-purity boronic acid and an anhydrous base. Consider using potassium trifluoroborate salts which are more stable. 4. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate oxidative addition and reductive elimination. |
| Formation of Di- or Tri-arylated Products in a Mono-coupling Attempt | 1. Reaction Conditions are too Harsh: The temperature is too high, or the catalyst is too active, leading to the coupling at the C-Br positions. | 1. Reduce the reaction temperature. 2. Use a less active catalyst system (e.g., Pd(PPh₃)₄). 3. Limit the reaction time to prevent further coupling after the mono-arylated product is formed. |
| Significant Dehalogenation (Loss of I or Br) | 1. Presence of Hydride Sources: The base (e.g., ethoxides) or solvent can act as a hydride source. 2. Slow Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium halide complex can undergo side reactions. | 1. Use a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Ensure the boronic acid is of high quality and that the base is effectively activating it for transmetalation. The use of aqueous solvents can sometimes facilitate this step. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Slow Cross-Coupling: If the desired reaction is slow, the competing homocoupling can become more prevalent. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Optimize the reaction conditions to accelerate the cross-coupling reaction (see "Low or No Yield" solutions). |
Sonogashira Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Mono-alkynylated Product (at Iodine) | 1. Inactive Catalyst System: Palladium or copper catalyst is degraded. 2. Insufficiently Reactive Conditions: Room temperature may not be sufficient for some alkynes. 3. Poor Quality Reagents: Alkyne is impure; amine base is wet or of low purity. 4. Inappropriate Ligand: The ligand does not sufficiently stabilize the catalyst or promote the reaction. | 1. Use fresh Pd and CuI catalysts. 2. Gently warm the reaction mixture (e.g., to 40-50 °C). 3. Use freshly distilled/purified alkyne and a dry, high-purity amine base (e.g., triethylamine, diisopropylamine). 4. For challenging substrates, consider using more specialized ligands or a copper-free protocol. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: Oxygen is a key promoter of Glaser coupling. 2. High Copper(I) Concentration: An excess of copper can favor the homocoupling pathway. 3. Slow Cross-Coupling: If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant. | 1. Ensure rigorous anaerobic conditions by thoroughly degassing all solvents and reagents.[4] 2. Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free Sonogashira protocol.[7] 3. Optimize the conditions to accelerate the cross-coupling (see "Low or No Yield" solutions). |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium catalyst is unstable under the reaction conditions and precipitates as Pd(0) black. | 1. Use a more robust ligand to stabilize the palladium catalyst. 2. Ensure the reaction is not overheated. 3. The choice of solvent can influence catalyst stability; consider alternatives to THF if this is an issue. |
| No Reaction at Bromine Positions (in a double coupling attempt) | 1. Insufficiently Forcing Conditions: The conditions used for the initial iodine coupling are too mild for the less reactive bromine atoms. | 1. After the first coupling is complete, increase the reaction temperature significantly (e.g., to 80-100 °C). 2. Add a more active catalyst/ligand system (e.g., a palladacycle or a bulky electron-rich phosphine ligand) for the second step. |
Experimental Protocols
Selective Mono-Suzuki Coupling at the Iodine Position
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently warm to 40-60 °C if necessary).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Selective Mono-Sonogashira Coupling at the Iodine Position
This protocol is a general guideline and may require optimization for specific terminal alkynes.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with Argon.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflows for selective mono-coupling reactions.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
Technical Support Center: Sequential Cross-Coupling of 3,5-Dibromo-4-iodotoluene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sequential cross-coupling of 3,5-Dibromo-4-iodotoluene. This tri-halogenated building block offers a versatile platform for the synthesis of complex, multi-substituted aromatic compounds through controlled, stepwise functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] Therefore, the iodine at the 4-position is significantly more reactive than the two bromine atoms at the 3- and 5-positions. This difference in reactivity is the foundation for performing selective, sequential cross-coupling reactions. By carefully controlling the reaction conditions, one can selectively couple at the iodo-position first, followed by coupling at the bromo-positions.
Q2: How can I achieve high regioselectivity for the first coupling at the iodine position?
To achieve high regioselectivity, it is crucial to use mild reaction conditions that favor the oxidative addition of the palladium catalyst to the C-I bond over the C-Br bond. This typically involves:
-
Lower reaction temperatures: Often, the first coupling can be performed at room temperature or slightly elevated temperatures (e.g., 40-60 °C).
-
Choice of catalyst and ligand: A less reactive palladium catalyst system can be employed for the first step. For instance, a catalyst system that is highly active for C-Br activation might lead to a loss of selectivity.
-
Shorter reaction times: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction at the bromine positions.
Q3: After the first coupling, are the two bromine atoms electronically and sterically equivalent for the second coupling?
Following the initial coupling at the 4-position, the electronic and steric environment of the two bromine atoms at the 3- and 5-positions may no longer be identical, depending on the nature of the group introduced. A bulky substituent at the 4-position can sterically hinder one bromine more than the other. Similarly, an electron-donating or electron-withdrawing group will influence the electron density at the adjacent C-Br bonds, potentially leading to different reactivities. However, in many cases, the difference in reactivity is not substantial, and a double coupling at both bromine sites is often observed when desired.
Q4: What are the most common side reactions to watch out for during sequential cross-coupling?
Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[3][4] This can be minimized by using a copper(I) co-catalyst in Sonogashira reactions and by ensuring an oxygen-free environment.[3][4]
-
Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom, especially with electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[1]
-
Dehalogenation: The replacement of a halogen with a hydrogen atom can occur, particularly under harsh reaction conditions or in the presence of certain bases and solvents.
-
Loss of regioselectivity: Over-reaction at the less reactive halogen positions can occur if the reaction conditions are too harsh or the reaction time is too long.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield in the first coupling (at the iodo-position) | 1. Inactive catalyst. 2. Poor quality of reagents (aryl halide, coupling partner, base, solvent). 3. Inadequate inert atmosphere. 4. Incorrect reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better activity. 2. Ensure all reagents are pure and dry. Degas solvents thoroughly.[1] 3. Purge the reaction vessel with an inert gas (argon or nitrogen) for a sufficient amount of time.[5] 4. While mild conditions are key for selectivity, the temperature might be too low for the specific coupling partners. Incrementally increase the temperature (e.g., in 10 °C steps). |
| Mixture of mono- and di-coupled products at the halogen sites | 1. Reaction conditions are too harsh for selective mono-coupling. 2. Reaction time is too long. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5] 3. Switch to a less active palladium catalyst or a different ligand for the first coupling step. |
| Formation of significant amounts of homocoupled byproducts | 1. Presence of oxygen, which can facilitate homocoupling. 2. In Sonogashira coupling, issues with the copper co-catalyst. | 1. Ensure thorough degassing of solvents and a robust inert atmosphere throughout the reaction. 2. For Sonogashira, use fresh CuI and consider copper-free conditions if homocoupling persists.[4] |
| Incomplete conversion in the second coupling (at the bromo-positions) | 1. Steric hindrance from the group introduced in the first step. 2. Catalyst deactivation. 3. Insufficiently reactive catalyst system for C-Br activation. | 1. Increase the reaction temperature and/or reaction time. 2. Add a fresh portion of the catalyst. 3. Switch to a more active catalyst system, for example, one with bulky, electron-rich phosphine ligands which are known to promote the oxidative addition to C-Br bonds.[6] |
| Formation of palladium black | Catalyst aggregation and decomposition. | 1. Use a more stabilizing ligand. 2. Lower the reaction temperature. 3. Reduce the catalyst loading.[6] |
Experimental Protocols
Key Experiment 1: Selective Sonogashira Coupling at the 4-Iodo Position
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne to the 4-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Suzuki Coupling at the 3,5-Bromo Positions
This protocol describes the subsequent Suzuki coupling of an arylboronic acid to the 3,5-bromo positions of the product from the first coupling step.
Materials:
-
4-alkynyl-3,5-dibromotoluene (product from Key Experiment 1) (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (4.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vial, add the 4-alkynyl-3,5-dibromotoluene, arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Under an argon atmosphere, add the Pd(dppf)Cl₂.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for the sequential cross-coupling of this compound.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
impact of solvent and base choice on 3,5-Dibromo-4-iodotoluene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > OTf > Br >> Cl.[1] Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds. This allows for selective functionalization at the 4-position (iodine) while leaving the bromine atoms at the 3 and 5-positions intact, provided the reaction conditions are carefully controlled.
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction being performed.
-
Suzuki Coupling: Toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are commonly used.[1] Biphasic systems with water are also prevalent.[2]
-
Sonogashira Coupling: Ethereal solvents like THF or amine solvents which can also act as the base (e.g., triethylamine) are common. Dimethylacetamide (DMA) has also been reported as an effective solvent.[3]
-
Buchwald-Hartwig Amination: Ethereal solvents such as THF, dioxane, or toluene are typically employed.[4]
-
Grignard Reagent Formation: Anhydrous ethereal solvents like diethyl ether or THF are required to stabilize the Grignard reagent.[5][6]
-
Lithiation: Ethereal solvents such as THF or diethyl ether are standard. For substrates with low solubility, co-solvents like 1,2-dimethoxyethane (DME) or hexamethylphosphoramide (HMPA) might be considered, though safer alternatives to HMPA are available.[7]
Q3: What role does the base play in cross-coupling reactions with this substrate?
A3: The base is a critical component in many cross-coupling reactions.
-
In Suzuki reactions , the base activates the boronic acid, facilitating transmetalation to the palladium center.[8] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]
-
In Sonogashira reactions , an amine base (like triethylamine or diisopropylamine) is typically used to deprotonate the terminal alkyne and to scavenge the hydrogen halide produced during the reaction.[10]
-
In Buchwald-Hartwig amination , a strong, non-nucleophilic base is required to deprotonate the amine starting material. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[4]
Troubleshooting Guides
Issue 1: Poor or No Reactivity in a Suzuki Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[9] |
| Ineffective Base | The choice of base is crucial. For less reactive systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃.[11] Ensure the base is finely powdered and anhydrous if required. |
| Poor Solvent Choice | If your substrate or boronic acid has poor solubility, consider a different solvent system. A mixture of toluene and water is a robust choice for many Suzuki couplings.[1] For substrates insoluble in common organic solvents, high-temperature ball milling has been explored.[12] |
| Boronic Acid Decomposition | Boronic acids can be unstable. Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or organotrifluoroborates.[2] |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidative homocoupling of the boronic acid. |
| High Catalyst Loading or Temperature | Excessive catalyst loading or high temperatures can sometimes promote side reactions. Try reducing the catalyst concentration or lowering the reaction temperature. |
| Copper Contamination (in Sonogashira) | In Sonogashira couplings, copper co-catalysts can promote the homocoupling of alkynes (Glaser coupling). If this is a significant issue, consider a copper-free Sonogashira protocol.[13] |
Issue 3: Lack of Selectivity (Reaction at Bromine instead of Iodine)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to the slower oxidative addition at the C-Br bonds after the C-I bond has reacted. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Highly Active Catalyst System | Some modern, highly active catalyst systems with bulky electron-rich phosphine ligands can facilitate the activation of less reactive C-Br bonds. If selectivity is an issue, consider using a more "classical" and less reactive catalyst system, such as Pd(PPh₃)₄. |
Quantitative Data Summary
The following tables summarize typical conditions for key reactions. Note that optimal conditions for this compound may require specific optimization.
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are precatalysts requiring a ligand.[9] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands | The ligand stabilizes the catalyst and influences its reactivity.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. The choice can significantly impact yield.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | A mixture of an organic solvent and an aqueous base solution is common.[1][2] |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive boronic acids but can risk C-Br activation. |
Table 2: Typical Conditions for Selective Sonogashira Coupling at the C-I Position
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common and effective catalysts for this transformation.[13] |
| Copper Co-catalyst | CuI (1-5 mol%) | Increases the reaction rate, but can be omitted in "copper-free" protocols to avoid homocoupling.[14] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both a base and often as the solvent.[10] |
| Solvent | THF, DMF, Et₃N | The solvent must be compatible with the reagents and reaction conditions. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for the reactive C-I bond.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for cross-coupling reactions involving this compound.
Caption: Logical diagram illustrating the selective reactivity of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. rsc.org [rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 3,5-Dibromo-4-iodotoluene Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during cross-coupling experiments with 3,5-Dibromo-4-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge with this compound is controlling the selectivity of the reaction while avoiding undesired homocoupling. This substrate contains three halogen atoms with different reactivities. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in typical palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br) allows for selective functionalization, but also necessitates careful optimization to prevent side reactions.
Q2: What is homocoupling and why is it a problem in my reaction?
A2: Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of a reactant couple together. In the context of this compound reactions, you might observe the formation of dimers of your organometallic reagent (e.g., from a boronic acid in a Suzuki coupling) or dimerization of the this compound itself. This side reaction consumes your starting materials and reagents, leading to lower yields of the desired cross-coupled product and complicating the purification process.
Q3: What are the main causes of homocoupling?
A3: Several factors can promote homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of organoboronic acids in Suzuki-Miyaura reactions. Oxygen can also lead to the degradation of the active Pd(0) catalyst.
-
Catalyst Choice and Activation: The use of Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species can lead to side reactions, including homocoupling.
-
Reaction Conditions: High temperatures, prolonged reaction times, and certain bases can increase the likelihood of homocoupling.
-
Copper Co-catalyst in Sonogashira Coupling: In the Sonogashira reaction, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).
Q4: How can I selectively react at the iodine position of this compound?
A4: The significantly higher reactivity of the C-I bond compared to the C-Br bond allows for selective cross-coupling at the iodine position. By carefully controlling the reaction conditions, such as using a suitable palladium catalyst and ligand system and maintaining a relatively low reaction temperature, you can achieve preferential coupling at the iodo-substituent while leaving the bromo-substituents intact for subsequent transformations.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using the freeze-pump-thaw technique (at least three cycles). |
| Inefficient Catalyst System | Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. |
| Utilize Modern Pre-catalysts: Consider using advanced palladium pre-catalysts that are designed for efficient and reliable generation of the active Pd(0) species. | |
| Inappropriate Base | Screen Different Bases: The choice of base is crucial. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be solvent and substrate-dependent. |
| High Reaction Temperature | Lower the Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the reaction temperature can often minimize homocoupling. |
Issue 2: Homocoupling of the Terminal Alkyne in Sonogashira Coupling
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst | Copper-Free Conditions: Perform the Sonogashira coupling without a copper co-catalyst. This is a highly effective method to prevent the homocoupling of terminal alkynes (Glaser coupling). |
| Oxygen Presence | Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling. |
| Slow Alkyne Addition | Syringe Pump Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound, focusing on minimizing homocoupling.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, thoroughly degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling at the Iodine Position
This protocol is for the selective coupling of a terminal alkyne at the C-I bond of this compound, avoiding alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following table provides a qualitative comparison of catalyst and ligand systems for minimizing homocoupling in cross-coupling reactions.
| Catalyst System | Ligand Type | Effect on Homocoupling |
| Pd(II) Precursors (e.g., Pd(OAc)₂) | Simple Phosphines (e.g., PPh₃) | May lead to higher levels of homocoupling if reduction to Pd(0) is incomplete. |
| Pd(0) Sources (e.g., Pd(PPh₃)₄) | Triphenylphosphine | Generally lower homocoupling compared to Pd(II) sources. |
| Modern Pd Pre-catalysts | Bulky, Electron-Rich Phosphines (e.g., Buchwald-type ligands like SPhos, XPhos) | Highly effective at suppressing homocoupling by promoting the desired cross-coupling catalytic cycle. |
Visualizations
Technical Support Center: Workup Procedure for 3,5-Dibromo-4-iodotoluene Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the Suzuki coupling reaction involving 3,5-Dibromo-4-iodotoluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of the Suzuki coupling of this compound.
Q1: I am observing a low yield of my desired 4-aryl-3,5-dibromotoluene product after the workup. What are the potential causes and how can I improve it?
A1: Low yields in a Suzuki coupling reaction can stem from several factors throughout the process, from the reaction itself to the workup and purification. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Using a fresh batch or a pre-catalyst can be beneficial. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Insufficient heating or reaction time can lead to a low conversion of the starting material.
-
Base and Solvent: The choice and quality of the base and solvent are critical. The base activates the boronic acid for transmetalation. Ensure the base is finely powdered and the solvent is appropriately degassed to prevent catalyst deactivation.
-
-
Issues During Workup:
-
Product Loss During Extraction: Your biaryl product may have some solubility in the aqueous layer, especially if your aryl group contains polar functionalities. To minimize this, perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Emulsion Formation: The presence of palladium black or other fine inorganic salts can sometimes lead to the formation of an emulsion during the aqueous wash, making phase separation difficult and causing product loss. If an emulsion forms, adding brine or filtering the entire mixture through a pad of Celite® can help break it.
-
-
Purification Challenges:
-
Co-elution with Byproducts: The product may co-elute with byproducts during column chromatography. Optimizing the solvent system for your flash chromatography is crucial. A gradual gradient elution can improve separation.
-
Product Adsorption on Silica Gel: Highly nonpolar products can sometimes be challenging to elute. If you suspect your product is retained on the column, try a more polar solvent system or consider using a different stationary phase like alumina.
-
Q2: My main product is the homocoupling of the boronic acid. How can I prevent this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture, including the solvent, is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Use of a Pd(0) Source: Using a Pd(II) pre-catalyst can sometimes lead to an increased rate of homocoupling during the in-situ reduction to Pd(0). Employing a Pd(0) catalyst directly, such as Pd(PPh₃)₄, might mitigate this issue.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions, including homocoupling.
Q3: I am struggling with the purification of my 4-aryl-3,5-dibromotoluene. The crude product seems to be a complex mixture. What are the best strategies for purification?
A3: The purification of polyhalogenated biaryls can be challenging due to the presence of starting materials, homocoupled byproducts, and potentially isomeric products.
-
Initial Workup:
-
Filtration: After the reaction is complete, it is often beneficial to filter the cooled reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. This simplifies the subsequent extractive workup.
-
Aqueous Wash: A thorough wash with water and brine is essential to remove the base and other water-soluble impurities.
-
-
Column Chromatography:
-
Solvent System Selection: The key to successful chromatographic purification is finding a solvent system that provides good separation between your desired product and the main impurities. Given that 4-aryl-3,5-dibromotoluene is likely to be a relatively nonpolar compound, a good starting point for the eluent is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient elution (e.g., 0-10% ethyl acetate in hexanes) is often more effective than an isocratic elution.
-
Monitoring Fractions: Collect small fractions and analyze them by TLC to identify the pure product fractions and avoid mixing with impurities.
-
-
Recrystallization: If column chromatography does not yield a product of sufficient purity, recrystallization can be a powerful final purification step. Finding a suitable solvent or solvent mixture for recrystallization may require some experimentation. A common technique is to dissolve the impure solid in a minimal amount of a hot solvent in which it is soluble, and then slowly cool the solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: The reactivity of halogens in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > Cl. Therefore, the Suzuki coupling of this compound is expected to be highly regioselective, with the coupling occurring preferentially at the C-I bond (position 4) to yield the 4-aryl-3,5-dibromotoluene.
Q2: How do I effectively remove the palladium catalyst after the reaction?
A2: The palladium catalyst can be removed by several methods:
-
Filtration through Celite®: After the reaction, the mixture can be filtered through a pad of Celite® to remove the heterogeneous palladium black.
-
Aqueous Workup: A standard aqueous workup with water and brine will help remove some of the palladium salts.
-
Silica Gel Chromatography: The residual palladium species are usually polar and will adhere to the silica gel during column chromatography.
-
Activated Carbon Treatment: In cases where trace amounts of palladium need to be removed, stirring the organic solution of the crude product with activated carbon followed by filtration can be effective. However, be aware that this can sometimes lead to product loss due to adsorption.
Q3: What are the common byproducts I should expect in the crude reaction mixture?
A3: Besides the desired 4-aryl-3,5-dibromotoluene, you may observe the following byproducts:
-
Unreacted this compound: If the reaction did not go to completion.
-
Homocoupled Boronic Acid (Ar-Ar): From the dimerization of the boronic acid.
-
Protodeboronated Boronic Acid (Ar-H): The boronic acid is replaced by a hydrogen atom.
-
Dehalogenated Starting Material: The iodine or bromine atoms are replaced by hydrogen.
-
Products from coupling at the C-Br positions: While less likely due to the higher reactivity of the C-I bond, trace amounts of isomers may be formed under harsh reaction conditions.
Q4: What analytical techniques are best for characterizing the final product and assessing its purity?
A4: The following techniques are essential for characterizing 4-aryl-3,5-dibromotoluene and confirming its purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the product. The proton NMR will show characteristic signals for the aromatic protons of the newly introduced aryl group and the toluene backbone. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the reaction progress and assess the purity of the crude and purified product.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various di- and tri-haloarenes to provide a general expectation for the efficiency of such transformations. Note that specific yields for this compound will depend on the specific boronic acid used and the optimized reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 80 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85 | [2] |
| 2,6-Dichloropyridine | n-Hexylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | 24 | 85 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) / P(biph)Ph₂ (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | 95 | [4] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-12 | 91-96 | [5] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Detailed Workup and Purification Protocol
-
Quenching and Initial Filtration:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional EtOAc.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
If an emulsion forms, the addition of more brine or filtration through Celite® can be helpful.
-
Separate the organic layer and extract the aqueous layer two more times with EtOAc.
-
Combine all organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and wash it with a small amount of the organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash column chromatography on silica gel using a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-aryl-3,5-dibromotoluene.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: Workflow for the workup and purification of a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Characterizing 3,5-Dibromo-4-iodotoluene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3,5-Dibromo-4-iodotoluene (CAS 175278-10-1), a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development.[1][2] This document outlines key experimental data, detailed methodologies, and a comparative analysis of various analytical approaches to ensure accurate identification and purity assessment of this compound.
Product Profile: this compound
| Property | Value |
| Chemical Formula | C₇H₅Br₂I |
| Molecular Weight | 375.83 g/mol [1] |
| CAS Number | 175278-10-1[1][2] |
| Appearance | (Predicted) Crystalline solid |
| Melting Point | (Predicted) Information not available |
| Boiling Point | (Predicted) Information not available |
Comparative Analysis of Analytical Techniques
The definitive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Below is a comparison of the primary methods used, with supporting data from closely related compounds for comparative purposes.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules.
Table 1: Comparison of ¹H NMR Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound (Predicted) | CDCl₃ | Due to the substitution pattern, two singlets are expected for the aromatic protons and one singlet for the methyl protons. The exact chemical shifts would be influenced by the presence of three halogen atoms. |
| 3,5-Dibromotoluene | Not Specified | Signals corresponding to the aromatic and methyl protons. |
Table 2: Comparison of ¹³C NMR Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound (Predicted) | CDCl₃ | Six distinct signals are expected: four for the aromatic carbons (two quaternary carbons attached to halogens, one quaternary carbon attached to the methyl group, and one CH carbon), one for the carbon bearing the iodine, and one for the methyl carbon. |
| 3,5-Dibromotoluene | Not Specified | Signals corresponding to the aromatic and methyl carbons.[3] |
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Table 3: Comparison of Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound (Predicted) | Electron Ionization (EI) | The molecular ion peak [M]⁺ would be expected around m/z 374/376/378, showing a characteristic isotopic pattern for two bromine atoms. Fragments corresponding to the loss of iodine, bromine, and methyl groups would also be anticipated. |
| 4-Iodotoluene | Electron Ionization (EI) | [M]⁺ at m/z 218, fragments at m/z 91 ([C₇H₇]⁺).[4] |
| 1,4-Dibromobenzene | Electron Ionization (EI) | [M]⁺ at m/z 234/236/238, showing the characteristic isotopic pattern for two bromine atoms. |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of a compound and for separating it from potential impurities.
Table 4: Comparison of HPLC Methods
| Compound | Column | Mobile Phase | Detection | Expected Retention Time |
| This compound | C18 reverse-phase | Acetonitrile/Water gradient | UV at 254 nm | Dependent on the specific gradient and column dimensions. |
| Halogenated Aromatic Compounds (General) | C18 reverse-phase | Acetonitrile/Water or Methanol/Water gradients[5] | UV | Varies based on hydrophobicity; increased halogenation generally leads to longer retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds.
Table 5: Comparison of GC-MS Methods
| Compound | GC Column | Carrier Gas | Temperature Program | MS Detection |
| This compound | Capillary column (e.g., HP-5ms) | Helium | A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) | Electron Ionization (EI) with a scan range of m/z 50-400 |
| Alkyl Halides (General) | Capillary column | Helium | Optimized temperature program for the specific analytes | Electron Ionization (EI) or Chemical Ionization (CI)[6] |
Elemental Analysis
Elemental Analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a sample, which is a fundamental confirmation of the compound's empirical formula.
Table 6: Elemental Analysis Data
| Element | Theoretical Percentage for C₇H₅Br₂I |
| Carbon (C) | 22.37% |
| Hydrogen (H) | 1.34% |
| Bromine (Br) | 42.52% |
| Iodine (I) | 33.77% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7][8]
-
¹H NMR Acquisition : Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
-
GC Conditions :
-
Injector : Split/splitless injector at 250°C.
-
Column : A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 400.
-
-
Data Analysis : Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[10]
-
Instrumentation : Use a standard HPLC system equipped with a UV detector.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm.
-
-
Data Analysis : Analyze the chromatogram for the main peak and any impurities. The purity can be estimated from the relative peak areas.
Elemental Analysis
-
Sample Preparation : A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation : Use a CHN analyzer for carbon and hydrogen. Halogen content can be determined by combustion and subsequent titration or ion chromatography.
-
Analysis : The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O) are separated and quantified.[11] Halogens are converted to hydrogen halides and analyzed accordingly.
-
Data Interpretation : The experimental percentages of C and H are compared with the theoretical values calculated from the molecular formula C₇H₅Br₂I.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical product like this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 175278-10-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3,5-Dibromotoluene(1611-92-3) 13C NMR [m.chemicalbook.com]
- 4. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. shimadzu.com [shimadzu.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 11. pepolska.pl [pepolska.pl]
Spectroscopic Analysis: A Comparative Guide to Confirming Regioselectivity in Reactions of 3,5-Dibromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to utilizing spectroscopic methods for the unambiguous determination of reaction regioselectivity for 3,5-Dibromo-4-iodotoluene.
The regiochemical outcome of reactions involving polyhalogenated aromatic compounds is a critical factor in the synthesis of pharmaceutical intermediates and other fine chemicals. For a molecule such as this compound, the distinct electronic and steric environments of the three halogen substituents dictate the position of subsequent chemical transformations. This guide provides a comparative analysis of spectroscopic techniques to definitively establish the regioselectivity of such reactions, ensuring the desired isomer is obtained.
Distinguishing Potential Reaction Sites
Reactions such as nucleophilic aromatic substitution, cross-coupling, or metal-halogen exchange on this compound can potentially occur at the carbon atoms bearing the bromine or iodine atoms. The iodine atom is generally more reactive than the bromine atoms in many common reactions, such as Suzuki or Sonogashira couplings, due to the weaker C-I bond. However, reaction conditions can be tuned to favor substitution at the bromine positions. Spectroscopic analysis is therefore indispensable for confirming the precise location of the chemical modification.
Comparative Spectroscopic Data for a Hypothetical Reaction: Phenylation
To illustrate the power of spectroscopic analysis in determining regioselectivity, we will consider a hypothetical Phenylation reaction of this compound, which could lead to two possible regioisomers: 3,5-Dibromo-4-phenyltoluene (Product A, substitution at the iodine position) and 3-Bromo-4-iodo-5-phenyltoluene (Product B, substitution at a bromine position).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Ar-H Chemical Shift (δ, ppm) | Multiplicity | Integration | CH₃ Chemical Shift (δ, ppm) | Multiplicity | Integration | Phenyl-H Chemical Shift (δ, ppm) |
| This compound (Starting Material) | ~7.50 | s | 2H | ~2.40 | s | 3H | - |
| Product A: 3,5-Dibromo-4-phenyltoluene | ~7.20 | s | 2H | ~2.50 | s | 3H | 7.30-7.50 (m, 5H) |
| Product B: 3-Bromo-4-iodo-5-phenyltoluene | ~7.60, ~7.40 | d, d (J ≈ 2 Hz) | 1H, 1H | ~2.45 | s | 3H | 7.35-7.55 (m, 5H) |
Note: Predicted chemical shifts are estimates and may vary based on actual experimental conditions.
The key diagnostic feature in the ¹H NMR spectra is the pattern of the aromatic protons on the toluene ring. The starting material and Product A, due to their symmetry, would each show a singlet for the two equivalent aromatic protons. In contrast, the dissymmetric Product B would exhibit two distinct signals, likely appearing as doublets due to small meta-coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | C-Br (δ, ppm) | C-I (δ, ppm) | C-Ar (quaternary, δ, ppm) | C-Ar (CH, δ, ppm) | CH₃ (δ, ppm) | C-Phenyl (δ, ppm) |
| This compound (Starting Material) | ~125 | ~95 | ~140, ~142 | ~135 | ~21 | - |
| Product A: 3,5-Dibromo-4-phenyltoluene | ~128 | - | ~145, ~140, ~138 | ~130 | ~22 | ~128-135 |
| Product B: 3-Bromo-4-iodo-5-phenyltoluene | ~126 | ~98 | ~143, ~141, ~139, ~137 | ~133, ~131 | ~21.5 | ~128-136 |
Note: Predicted chemical shifts are estimates and may vary based on actual experimental conditions.
In ¹³C NMR, the disappearance of the signal corresponding to the carbon attached to iodine (C-I) at approximately 95 ppm would be a strong indicator for the formation of Product A. Conversely, the persistence of the C-I signal and the disappearance of one of the C-Br signals would confirm the formation of Product B.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| This compound (Starting Material) | 374, 376, 378 (Isotopic pattern for 2 Br) | [M-I]⁺, [M-Br]⁺ |
| Product A: 3,5-Dibromo-4-phenyltoluene | 324, 326, 328 (Isotopic pattern for 2 Br) | [M-Br]⁺, [M-Ph]⁺ |
| Product B: 3-Bromo-4-iodo-5-phenyltoluene | 373, 375 (Isotopic pattern for 1 Br) | [M-I]⁺, [M-Br]⁺, [M-Ph]⁺ |
Mass spectrometry provides clear evidence of the elemental composition. The molecular ion peak of Product A would be significantly lighter due to the replacement of iodine with a phenyl group and would retain the characteristic isotopic pattern of two bromine atoms. Product B would have a molecular ion corresponding to the replacement of one bromine with a phenyl group and would show an isotopic pattern for a single bromine atom.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
Mass Analysis: Scan a mass range appropriate for the expected products (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic isotopic patterns and fragmentation patterns.
Workflow for Regioselectivity Confirmation
The following diagram illustrates the logical workflow for confirming the regioselectivity of a reaction involving this compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Confirmation of Regioselectivity.
By following the systematic approach outlined in this guide, researchers can confidently and efficiently determine the regiochemical outcome of reactions involving this compound, a crucial step in the development of novel chemical entities.
comparative study of palladium catalysts for 3,5-Dibromo-4-iodotoluene coupling
A Comparative Guide to Palladium Catalysts for the Coupling of 3,5-Dibromo-4-iodotoluene
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. This compound presents a versatile scaffold, with the differential reactivity of its halogen substituents allowing for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed reactions, enabling selective coupling at the 4-position. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions involving this compound, supported by experimental data from analogous systems and detailed protocols.
Performance Comparison of Palladium Catalysts
The choice of the palladium catalyst system, which includes the palladium precursor and associated ligands, is crucial for achieving high yields, selectivity, and broad substrate scope. Below is a summary of the expected performance of various palladium catalysts for the selective coupling at the C-I bond of this compound. The data is extrapolated from studies on structurally similar polyhalogenated arenes.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, the primary goal is the selective coupling at the iodine position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Remarks |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | Standard, reliable catalyst for aryl iodides. Good selectivity for C-I over C-Br.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 90-98 | Often more active than Pd(PPh₃)₄, especially for less reactive boronic acids.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | >95 | Bulky, electron-rich phosphine ligands can enhance catalytic activity and stability. |
| Palladacycle (e.g., Buchwald) | None | NaOtBu | Toluene | RT-100 | >95 | Highly active catalysts, often effective at lower catalyst loadings and temperatures. |
Table 2: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for introducing alkynyl moieties.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Remarks |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 80-95 | Classic conditions, highly effective for selective coupling at the C-I bond.[3] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT-60 | 85-98 | Often shows improved yields over the dichloride precursor. |
| Copper-free (e.g., Pd(P(t-Bu)₃)₂) | None | Cs₂CO₃ | Dioxane | 60-100 | 75-90 | Avoids Glaser-Hay homocoupling of the alkyne, which can be a significant side reaction.[4] |
| Palladacycle | CuI | Piperidine | Toluene | RT-70 | >95 | High turnover numbers and stability can be advantageous. |
Table 3: Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity are important considerations, with the trans isomer typically being the major product.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Remarks |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-85 | Standard conditions, generally effective for aryl iodides.[5] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 120-140 | 75-90 | More electron-rich phosphine can improve catalyst performance. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 80-95 | Bulky phosphine ligands can be beneficial for challenging substrates. |
| Phosphine-free (e.g., Pd/C) | None | Et₃N | NMP | 120-150 | 60-80 | Heterogeneous catalyst that can be easily recovered and reused.[6] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol is designed for the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene and water, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the selective coupling of a terminal alkyne at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv.)
-
Solvent (e.g., Anhydrous THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling Protocol
This protocol outlines the coupling of an alkene at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv.)
-
Solvent (e.g., Anhydrous DMF)
-
Sealed tube or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, base, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described palladium-catalyzed coupling reactions.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Experimental workflow for a typical Heck coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 3,5-Dibromo-4-iodotoluene Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 3,5-Dibromo-4-iodotoluene, a key intermediate in organic synthesis. Understanding the stability of this compound under various reaction conditions is crucial for optimizing reaction yields, minimizing byproduct formation, and ensuring process safety. This document compares its stability with alternative halogenated toluenes and provides supporting data and experimental protocols.
Introduction
This compound is a polyhalogenated aromatic compound featuring both bromine and iodine substituents. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) dictate its reactivity and stability.[1][2] The weaker carbon-iodine bond makes this position the more reactive site, susceptible to cleavage under thermal, photochemical, and certain chemical conditions.[1] This differential reactivity can be harnessed for selective functionalization in cross-coupling reactions.[1][2]
Comparative Stability Analysis
The stability of this compound is best understood by comparing the relative lability of its carbon-halogen bonds. In general, aryl iodides are more reactive and less stable than aryl bromides in common catalytic cross-coupling reactions.[1][3] This heightened reactivity allows for reactions to proceed under milder conditions.[4]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Relative Reactivity in Cross-Coupling Reactions
| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | General Reactivity in Palladium-Catalyzed Cross-Coupling |
| C-I (in Aryl Iodides) | ~65 | High |
| C-Br (in Aryl Bromides) | ~81 | Moderate |
| C-Cl (in Aryl Chlorides) | ~96 | Low |
Note: Bond dissociation energies are approximate values for aryl halides and can vary with substitution.
The data clearly indicates that the C-I bond in this compound is the most likely point of reaction or degradation.
Thermal Stability
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 69-72°C |
| Boiling Point | 126-128°C at 0.4 mmHg |
| Molecular Weight | 375.83 g/mol |
Source: Chemical Suppliers[1]
The provided boiling point under vacuum suggests that the compound is stable at elevated temperatures, but prolonged heating, especially in the presence of catalysts or other reagents, could lead to decomposition, likely initiating at the C-I bond.
Photochemical Stability
Aryl halides are known to undergo photochemical reactions, primarily through the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. The order of reactivity follows the trend of bond strength, with aryl iodides being the most photolabile. This can lead to the formation of aryl radicals, which can then participate in a variety of subsequent reactions, including reduction (hydrodehalogenation) or coupling.[6][7] Therefore, it is advisable to protect reactions involving this compound from light to prevent undesired photochemical side reactions.
Stability in Common Reaction Conditions
The primary utility of this compound lies in its differential reactivity in cross-coupling reactions. The more reactive C-I bond allows for selective functionalization while leaving the C-Br bonds intact.[1][2]
Table 3: Predicted Reactivity of this compound in Common Cross-Coupling Reactions
| Reaction Type | Expected Site of Reactivity | Rationale |
| Suzuki-Miyaura Coupling | C-I bond | Aryl iodides are significantly more reactive than aryl bromides.[1] |
| Buchwald-Hartwig Amination | C-I bond | Higher reactivity of the C-I bond allows for chemoselective C-N bond formation.[1] |
| Sonogashira Coupling | C-I bond | The C-I bond is an efficient coupling partner under mild conditions.[4] |
| Heck Reaction | C-I bond | Aryl iodides generally exhibit higher reaction rates.[3] |
| Negishi Coupling | C-I bond | The high reactivity of the C-I bond makes it an efficient electrophilic partner.[4] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Methodology:
-
Accurately weigh 3-5 mg of this compound into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset of a significant exothermic event indicates the initiation of decomposition.
Protocol 2: Monitoring Stability in a Mock Reaction Setup via HPLC
Objective: To assess the stability of this compound under specific reaction conditions (e.g., solvent, temperature, presence of a base) over time.
Methodology:
-
Prepare a stock solution of this compound in the reaction solvent of interest.
-
In a reaction vessel, combine the solvent, any non-catalytic reagents (e.g., base), and an internal standard.
-
Heat the mixture to the desired reaction temperature.
-
At time zero (t=0), add a known amount of the this compound stock solution to the reaction vessel.
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench each aliquot immediately (e.g., by cooling and diluting with a suitable solvent).
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine its rate of degradation under the tested conditions.
Visualizations
Decomposition Pathway
The primary anticipated decomposition pathway for this compound under energetic conditions (heat or light) is the homolytic cleavage of the weakest carbon-halogen bond.
Caption: Predicted initial decomposition of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the general steps for assessing the stability of a compound under specific reaction conditions.
Caption: Workflow for assessing chemical stability under reaction conditions.
References
A Comparative Guide to Byproduct Identification in Reactions of 3,5-Dibromo-4-iodotoluene via Mass Spectrometry
For researchers and professionals in drug development, the purity of intermediates is paramount. 3,5-Dibromo-4-iodotoluene is a versatile building block in organic synthesis, prized for its three distinct halogen atoms that allow for sequential, site-selective functionalization. However, the very reactivity that makes it valuable also presents challenges in controlling reaction selectivity, often leading to a mixture of products and byproducts. This guide provides a comparative framework for identifying these byproducts using mass spectrometry, supported by experimental data and detailed protocols.
The selective functionalization of this compound, typically through cross-coupling reactions like Suzuki or Sonogashira, is often directed at the more reactive iodine atom. However, side reactions can occur, leading to byproducts from reactions at the bromine sites, homocoupling of the starting material, or incomplete reactions. Mass spectrometry is an indispensable tool for the rapid identification of these impurities, even at trace levels.
Comparative Analysis of Potential Byproducts
The following table summarizes potential byproducts generated during a typical cross-coupling reaction (e.g., Suzuki coupling with an arylboronic acid, Ar-B(OH)₂) involving this compound. The mass-to-charge ratios (m/z) are calculated for the most abundant isotopes and are crucial for identification in a mass spectrum.
| Byproduct Type | Potential Structure | Description | Expected [M+H]⁺ m/z | Notes |
| Starting Material | This compound | Unreacted starting material | 434.78 | Serves as a reference point in the mass spectrum. |
| Desired Product | 2,6-Dibromo-4-aryl-toluene | Product of selective coupling at the iodine position. | Varies with Ar group | The primary target molecule. |
| Double Coupling | 2-Bromo-4,6-diaryl-toluene | Product of coupling at the iodine and one bromine position. | Varies with Ar group | Indicates over-reaction or lack of selectivity. |
| Homocoupling | 2,2',6,6'-Tetrabromo-4,4'-bi(m-tolyl) | Dimerization of the starting material. | 613.74 | A common byproduct in many cross-coupling reactions. |
| Hydrodehalogenation | 3,5-Dibromo-toluene | Replacement of the iodine atom with a hydrogen atom. | 249.91 | Can occur in the presence of a hydrogen source. |
| Solvent Adduct | Varies | Adduct formation with solvent molecules. | Varies | Dependent on the solvent system used. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a representative protocol for a Suzuki coupling reaction and subsequent sample preparation for mass spectrometry analysis.
Protocol 1: Suzuki Coupling Reaction
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent and Base: Add a solvent mixture, such as 10 mL of toluene and 2 mL of water, followed by potassium carbonate (2.0 mmol) as the base.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90°C with vigorous stirring for 4-6 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture (approximately 1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺.
-
Mass Range: Scan a wide mass range, for example, from m/z 100 to 1000, to ensure all potential byproducts are detected.
-
Source Conditions: Optimize the capillary voltage, cone voltage, and source temperature to achieve stable and efficient ionization.
-
Data Acquisition: Acquire data in full scan mode to get an overview of all ions present. For further structural confirmation, tandem MS (MS/MS) can be performed on selected precursor ions to study their fragmentation patterns.
-
Workflow for Byproduct Identification
The logical flow from a chemical reaction to the confident identification of byproducts is illustrated in the diagram below. This process is iterative, often requiring adjustments to both the reaction and analysis conditions based on the initial findings.
Caption: Workflow for Byproduct Identification using Mass Spectrometry.
This systematic approach ensures a thorough and accurate characterization of the reaction mixture, which is a critical step in the development of robust and scalable synthetic routes for active pharmaceutical ingredients and other high-purity chemical entities.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3,5-Dibromo-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two methods for the selective functionalization of 3,5-Dibromo-4-iodotoluene, a valuable building block with multiple reactive sites.
The key to the selective coupling of this compound lies in the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This inherent difference allows for the selective reaction at the most reactive site, the carbon-iodine bond, while leaving the two carbon-bromine bonds intact for subsequent transformations.
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often depends on a variety of factors including the nature of the coupling partners, functional group tolerance, and practical considerations such as reagent toxicity and availability. Below is a summary of the key performance aspects of each reaction when applied to the selective functionalization of this compound.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Organostannanes (organotin compounds) |
| Toxicity of Reagents | Low toxicity of organoboron reagents and byproducts. | High toxicity of organostannane reagents and byproducts.[1][2] |
| Reagent Stability | Organoboron reagents are generally stable and easy to handle. | Organostannanes are stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base for activation of the organoboron species. | Generally does not require a base, but additives like Cu(I) salts can enhance reactivity and selectivity.[3] |
| Functional Group Tolerance | Broad functional group tolerance. | Excellent functional group tolerance. |
| Byproduct Removal | Boronic acid byproducts are generally easy to remove. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Selectivity for C-I bond | High selectivity for the C-I bond over C-Br bonds is expected due to the significant difference in bond dissociation energies. | High selectivity for the C-I bond over C-Br bonds is expected. |
| Typical Yields | Generally high to excellent yields for aryl-aryl couplings. | High to excellent yields are achievable. |
Experimental Protocols
The following are representative experimental protocols for the selective Suzuki and Stille coupling at the C-4 position of this compound. These protocols are based on established procedures for similar polyhalogenated aromatic compounds.
Suzuki Coupling: Synthesis of 4-Aryl-3,5-dibromotoluene
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2 equivalents).
-
Add anhydrous toluene and degassed water to the flask via syringe. The solvent ratio of toluene to water is typically between 4:1 and 10:1.
-
The reaction mixture is then heated to a temperature between 80-100 °C and stirred vigorously for 2-12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dibromotoluene.
Stille Coupling: Synthesis of 4-Aryl-3,5-dibromotoluene
This protocol outlines the palladium-catalyzed Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%) (optional, can enhance reaction rate and selectivity)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) and the aryltributylstannane (1.1 equivalents) in anhydrous and degassed toluene or DMF.
-
Add Pd(PPh₃)₄ (0.02 equivalents) and, if desired, CuI (0.05 equivalents) to the reaction mixture.
-
The mixture is heated to a temperature between 80-110 °C and stirred for 4-24 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the 4-aryl-3,5-dibromotoluene.
Catalytic Cycle Diagrams
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki and Stille coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of the C-I bond in this compound. The primary advantage of the Suzuki coupling lies in the low toxicity of the organoboron reagents and their byproducts, making it a more environmentally benign and often preferred method in industrial and pharmaceutical settings. The Stille coupling, while highly versatile and tolerant of a wide range of functional groups, is hampered by the toxicity of the organotin compounds. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired functional group compatibility, and considerations regarding process safety and waste disposal. For most applications, the Suzuki coupling represents a more practical and sustainable choice for the selective arylation of this compound.
References
Unlocking Synthetic Versatility: The Advantages of 3,5-Dibromo-4-iodotoluene in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecule synthesis. Among the diverse array of dihalotoluenes, 3,5-Dibromo-4-iodotoluene emerges as a superior starting material, offering distinct advantages in terms of reactivity, selectivity, and synthetic versatility. This guide provides an objective comparison of this compound with other dihalotoluenes, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic endeavors.
The primary advantage of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This inherent property allows for selective functionalization at the iodo position under milder conditions, while leaving the bromo positions available for subsequent transformations. This chemoselectivity is a crucial asset in multi-step syntheses, enabling the controlled and sequential introduction of different functionalities, a key strategy in the construction of complex pharmaceutical intermediates and bioactive molecules.
Performance Comparison in Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound translates to tangible benefits in widely-used cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. Generally, reactions involving aryl iodides proceed at lower temperatures and with shorter reaction times compared to their aryl bromide counterparts.
While direct comparative studies for this compound are not extensively documented in publicly available literature, the well-established reactivity trends of aryl halides provide a strong basis for comparison. The following tables summarize expected performance advantages based on analogous systems.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 3,5-Dibromotoluene |
| Reactive Site | C-I bond | C-Br bond |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Catalyst Loading | Lower | Higher |
| Selectivity | High for mono-arylation at the iodine position | Potential for mixture of mono- and di-arylated products |
Table 2: Comparative Performance in Sonogashira Coupling
| Feature | This compound | 3,5-Dibromotoluene |
| Reactive Site | C-I bond | C-Br bond |
| Typical Reaction Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Co-catalyst | Often proceeds efficiently with Cu(I) co-catalyst | May require stronger co-catalyst or harsher conditions |
| Yield | Generally higher for selective mono-alkynylation | Lower yields or mixture of products |
Table 3: Comparative Performance in Heck Coupling
| Feature | This compound | 3,5-Dibromotoluene |
| Reactive Site | C-I bond | C-Br bond |
| Typical Reaction Temperature | 80 °C to 120 °C | 100 °C to 140 °C |
| Reaction Time | Shorter | Longer |
| Side Reactions | Less prone to side reactions due to milder conditions | Higher temperatures can lead to byproducts |
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions, which can be adapted for this compound and its dihalo-analogs for comparative studies.
Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the 4-iodo position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound
Objective: To selectively couple a terminal alkyne at the 4-iodo position of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Strategy
The strategic advantage of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the construction of complex, unsymmetrically substituted aromatic cores, which are highly valuable in medicinal chemistry.
Caption: Sequential functionalization of this compound.
Applications in Bioactive Molecule Synthesis
The unique reactivity profile of this compound makes it an invaluable building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. While specific examples directly citing "this compound" in the synthesis of a named drug are not readily found in general literature, its utility can be inferred from the synthesis of analogous complex structures where sequential, regioselective cross-coupling is a key strategy. The ability to introduce three different substituents onto a central toluene core in a controlled manner is a powerful tool for generating libraries of compounds for drug discovery screening and for the total synthesis of natural products.
The workflow for utilizing this versatile building block in a drug discovery program can be visualized as follows:
Caption: Role of this compound in a drug discovery pipeline.
A Comparative Guide to the Applications of 3,5-Dibromo-4-iodotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. Among the vast array of building blocks available, polyhalogenated arenes offer a unique platform for the stepwise and selective introduction of diverse molecular fragments. This guide provides a comprehensive literature review of the applications of 3,5-Dibromo-4-iodotoluene, a versatile trihalogenated aromatic compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We present a comparative analysis of its reactivity against other halogenated toluenes, supported by experimental data and detailed protocols to aid in synthetic planning and execution.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a valuable starting material in organic synthesis due to the presence of three halogen atoms with differential reactivity. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, allowing for selective functionalization at the 4-position under carefully controlled palladium-catalyzed cross-coupling conditions, leaving the two bromine atoms available for subsequent transformations. This orthogonal reactivity is a key advantage in the construction of complex, multi-substituted aromatic compounds.
Comparative Performance in Cross-Coupling Reactions
The utility of this compound is best demonstrated in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The general reactivity trend for halogens in these reactions is I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energies.[1][2] This predictable reactivity allows for a high degree of control in sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the initial coupling will preferentially occur at the C-I bond.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogen at C4 | Relative Reactivity | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) |
| Iodine | High | 0.5 - 2 | 1 - 4 | > 90 |
| Bromine | Moderate | 1 - 5 | 4 - 12 | 70 - 90 |
| Chlorine | Low | 2 - 10 (with specialized ligands) | 12 - 24 | < 60 |
Data is generalized from literature on analogous aryl halides and may vary depending on the specific substrates and reaction conditions.[3][4][5]
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the C-I bond of this compound exhibits the highest reactivity.
Table 2: Comparison of Halogen Reactivity in Sonogashira Coupling
| Halogen at C4 | Relative Reactivity | Copper Co-catalyst | Typical Reaction Temperature (°C) | Typical Yield (%) |
| Iodine | High | Often not required or at low loading | Room Temperature - 60 | > 90 |
| Bromine | Moderate | Typically required | 60 - 100 | 60 - 85 |
| Chlorine | Low | Required with forcing conditions | > 100 | < 50 |
Data is generalized from literature on analogous aryl halides and may vary depending on the specific substrates and reaction conditions.[6][7][8]
Experimental Protocols
The following are representative experimental protocols for the sequential functionalization of this compound, based on established procedures for similar substrates.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the 4-position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at a C-Br Bond
This protocol outlines the coupling of an arylboronic acid at one of the bromine positions of the product from Protocol 1.
Materials:
-
4-Alkynyl-3,5-dibromotoluene (product from Protocol 1) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃) (2.0 mL)
-
Solvent (e.g., Toluene, Dioxane, or DME) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-alkynyl-3,5-dibromotoluene and the arylboronic acid.
-
Add the solvent and the aqueous base solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The sequential functionalization of this compound can be visualized as a logical workflow, highlighting the strategic and controlled construction of a complex, tri-substituted aromatic molecule.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Propose a synthetic sequence of this trisubstituted benzene start... | Study Prep in Pearson+ [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
